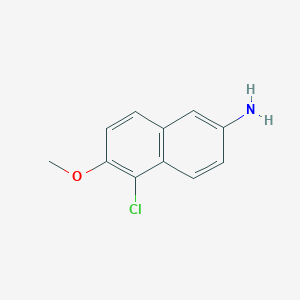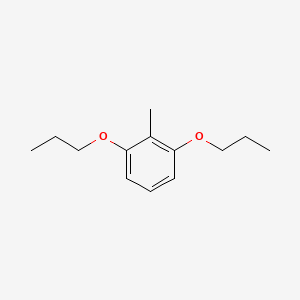
2-Phenyl-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline can be achieved through various methods. One common approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method is advantageous due to its high yield and straightforward workup process . Another method includes the base-catalyzed reaction of 2,6-dibenzylidenecyclohexanone with alkylguanidines, followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Introduction of different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
2-Phenyl-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its antitubercular, antidiabetic, and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for the survival of Mycobacterium tuberculosis . Additionally, it exhibits high binding affinity towards certain receptors, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
2-Phenyl-5,6,7,8-tetrahydroquinazoline can be compared with other similar compounds such as:
2-Phenyl-5,6,7,8-tetrahydroquinoxaline: Similar structure but different biological activities.
5,6,7,8-Tetrahydroquinazoline derivatives: Varying substituents on the quinazoline ring lead to different properties and applications.
Quinazolinone derivatives: Possess a carbonyl group, which imparts distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Propiedades
Número CAS |
100869-87-2 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-phenyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,10H,4-5,8-9H2 |
Clave InChI |
MNLWAQLJGDBVDU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC(=NC=C2C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



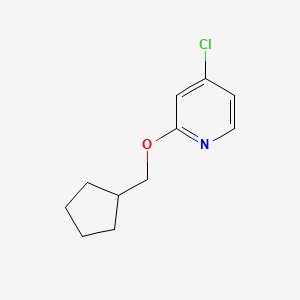
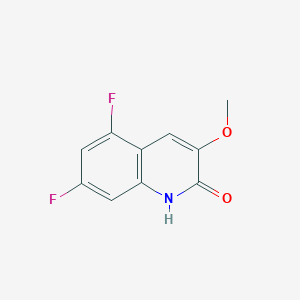

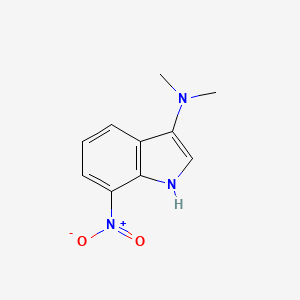
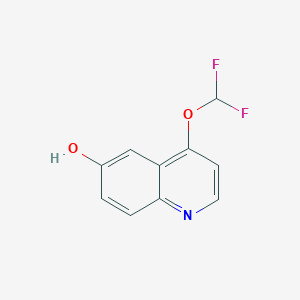
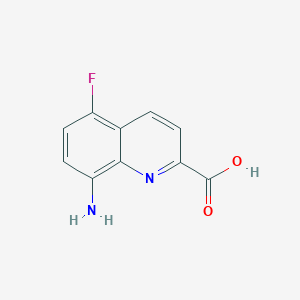
![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)

![2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11893784.png)
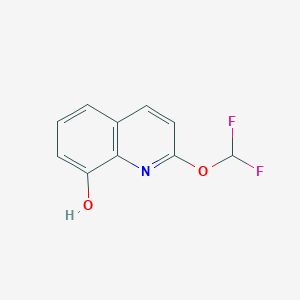
![4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B11893796.png)
